1,2-Dimethyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
1,2-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach is the condensation of 2,3-diaminopyridine with carbonyl compounds such as formaldehyde, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using readily available starting materials such as 2,3-diaminopyridine and various carbonyl compounds. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines .
Scientific Research Applications
1,2-Dimethyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity.
Pathways Involved: It can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazo[4,5-b]pyridine
- 2-Methylimidazo[4,5-b]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
1,2-Dimethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1,2-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-10-8-7(11(6)2)4-3-5-9-8/h3-5H,1-2H3 |
InChI Key |
NAVDBUWCGQBJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=N2 |
Origin of Product |
United States |
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